Loxoprofen sodium
Overview
Description
Loxoprofen Sodium is an anti-inflammatory/analgesic agent useful in the management of rheumatoid arthritis and related disorders . It is a nonselective inhibitor of COX-1 and COX-2 that exhibits properties typical of most non-steroidal anti-inflammatory drugs (NSAIDs), including anti-inflammatory, analgesic, and antinociceptive activities .
Synthesis Analysis
The synthesis of Loxoprofen Sodium involves several steps. Firstly, a reaction is performed among a 2-(4-bromomethylphenyl)propionic acid, concentrated sulfuric acid, and methanol to obtain 2-(4-bromomethylphenyl)methyl propionate. This is followed by a reaction among the 2-(4-bromomethylphenyl)methyl propionate, dimethyle adipate, and sodium methoxide methanol to obtain an intermediate compound. The intermediate compound then reacts with acetate, water, and concentrated sulfuric acid to obtain another intermediate compound. Finally, a reaction is performed among the second intermediate compound, acetone, and sodium hydroxide to obtain Loxoprofen Sodium .
Molecular Structure Analysis
Loxoprofen Sodium has a molecular formula of C15H17O3.Na . It is a propionic acid derivative non-steroidal anti-inflammatory drug .
Chemical Reactions Analysis
Loxoprofen Sodium is known to be unstable under both hydrolytic and oxidative conditions . It undergoes various reactions to form different metabolites. For example, it is converted in vivo to the corresponding trans-hydroxycyclopentane analog, through which it appears to exert its activity .
Physical And Chemical Properties Analysis
Loxoprofen Sodium is known to be very soluble in water and methanol . More detailed physical and chemical properties could not be found in the search results.
Scientific Research Applications
Enhancing Transdermal Drug Delivery
Research has shown that fumaric acid can significantly enhance the transdermal penetration of loxoprofen sodium. This effect is attributed to fumaric acid's ability to increase loxoprofen sodium's distribution in the stratum corneum and possibly alter its complexation state without affecting the drug structure or the skin's lipids and proteins configuration. This finding presents a promising application of loxoprofen sodium in topical gels, offering a potential strategy for transdermal drug delivery with higher efficacy and reduced skin irritation (Zhang, Bian, Li, Huang, & Gao, 2020).
Osteoarthritis Treatment
A study comparing the effects of loxoprofen sodium and sodium hyaluronate on cartilage degeneration in a rabbit osteoarthritis model revealed that while sodium hyaluronate injections ameliorated cartilage damage, loxoprofen sodium exacerbated it. This suggests that while loxoprofen sodium may not be beneficial for the cartilage itself, it provides significant analgesic effects, indicating its complex role in osteoarthritis management (Mihara, Higo, Uchiyama, Tanabe, & Saito, 2007).
Anti-Tumor Effects
Loxoprofen sodium has demonstrated potential anti-tumor effects, particularly in suppressing tumor growth in mouse models. It was found to inhibit the in vivo growth of implanted Lewis lung carcinoma cells by reducing intratumoral vessel density and expressions of vascular endothelial growth factor (VEGF), suggesting loxoprofen sodium's capability to exert anti-cancer effects through the inhibition of VEGF and tumor angiogenesis (Kanda, Ebihara, Takahashi, & Sasaki, 2003).
Nocturia Treatment in BPH Patients
Loxoprofen sodium has been evaluated for its effectiveness in treating nocturia in patients with benign prostatic hyperplasia (BPH). A study found that loxoprofen sodium, when administered before sleeping, significantly improved nocturia in a majority of patients. This indicates loxoprofen's potential as a treatment option for managing refractory nocturia in BPH patients, highlighting its utility beyond conventional pain relief (Araki, Yokoyama, & Kumon, 2004).
Safety And Hazards
Future Directions
Loxoprofen Sodium is widely used for the treatment of pain and inflammation related to musculoskeletal and joint disorders . It has been shown to have comparable efficacy to other NSAIDs, but with a better safety profile . Therefore, it is a promising therapeutic option for the treatment of post-traumatic injury pain .
properties
IUPAC Name |
sodium;2-[4-[(2-oxocyclopentyl)methyl]phenyl]propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O3.Na/c1-10(15(17)18)12-7-5-11(6-8-12)9-13-3-2-4-14(13)16;/h5-8,10,13H,2-4,9H2,1H3,(H,17,18);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WORCCYVLMMTGFR-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)CC2CCCC2=O)C(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NaO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Loxoprofen sodium | |
CAS RN |
80382-23-6 | |
Record name | Loxoprofen | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080382236 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | LOXOPROFEN SODIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NDC2M7399S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.